![molecular formula C22H29N3O B3851707 (4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B3851707.png)
(4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine
Overview
Description
(4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine, also known as MPDP, is a chemical compound that has been widely researched due to its potential therapeutic properties. This compound belongs to the class of phenylpiperazine derivatives, which have been shown to have a variety of biological activities.
Mechanism of Action
The exact mechanism of action of (4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine is still not fully understood. However, it is believed that (4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine acts as a partial agonist at the 5-HT1A receptor and a dopamine D2 receptor antagonist. This dual mechanism of action may contribute to its anxiolytic and antidepressant effects, as well as its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
(4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine has been shown to have a variety of biochemical and physiological effects. In animal studies, (4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine has been shown to increase dopamine release in the brain and decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis. In addition, (4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine has been shown to decrease the expression of pro-inflammatory cytokines, suggesting a potential anti-inflammatory effect.
Advantages and Limitations for Lab Experiments
One advantage of using (4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine in lab experiments is its specificity for the 5-HT1A receptor and dopamine D2 receptor. This allows researchers to study the effects of these receptors in isolation. However, one limitation of using (4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine is its potential for off-target effects, as it has been shown to interact with other receptors at high concentrations.
Future Directions
There are several future directions for research on (4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine. One area of interest is its potential use in the treatment of Parkinson's disease. Further studies are needed to determine the optimal dose and duration of treatment, as well as its long-term safety and efficacy. In addition, more research is needed to understand the mechanism of action of (4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine and its potential use in the treatment of other neurological and psychiatric disorders. Finally, the development of more selective and potent compounds based on the structure of (4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine may lead to the discovery of new therapeutic agents.
Scientific Research Applications
(4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine has been studied for its potential therapeutic properties in various fields. In neuroscience, (4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine has been shown to have anxiolytic and antidepressant effects through the modulation of serotonin and dopamine neurotransmission. In addition, (4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine has been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
properties
IUPAC Name |
4-[(E)-3-[4-(2-methoxyphenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-23(2)20-12-10-19(11-13-20)7-6-14-24-15-17-25(18-16-24)21-8-4-5-9-22(21)26-3/h4-13H,14-18H2,1-3H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDXJAXRPBFAKS-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CCN2CCN(CC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/CN2CCN(CC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5425780 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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